REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:2]1.C1C(=O)N([Br:19])C(=O)C1>C1COCC1>[Br:19][C:2]1[S:1][CH:5]=[CH:4][C:3]=1[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
21.23 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring continuously for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue as dissolved in EtOAc (150 mL)
|
Type
|
WASH
|
Details
|
washed with brine (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
MPLC purification (Hex:EtOAc/5:1) of the residue
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |